REACTION_CXSMILES
|
C(Cl)Cl.[F:4][C:5](F)(F)[C:6]([C:16]([F:19])([F:18])[F:17])=[C:7](F)[C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10].CCN(CC)CC.[CH3:29][NH:30][NH2:31]>O>[CH3:29][N:30]1[C:5]([F:4])=[C:6]([C:16]([F:19])([F:18])[F:17])[C:7]([C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10])=[N:31]1
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Name
|
|
Quantity
|
1300 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
197 g
|
Type
|
reactant
|
Smiles
|
FC(C(=C(C(C(F)(F)F)(F)F)F)C(F)(F)F)(F)F
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Name
|
|
Quantity
|
164 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
N-methylhydrazine
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
117 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
|
-0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at this temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 21 3-kneck flask equipped with condenser
|
Type
|
CUSTOM
|
Details
|
ranging from −5° to 5° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 15-20 h at 20° C
|
Duration
|
17.5 (± 2.5) h
|
Type
|
WASH
|
Details
|
The mixture was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over Na2SO4
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under atmospheric pressure
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified via vacuum distillation
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CN1N=C(C(=C1F)C(F)(F)F)C(C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |